molecular formula C11H13NO4 B14844781 Ethyl (6-acetyl-5-hydroxypyridin-3-YL)acetate

Ethyl (6-acetyl-5-hydroxypyridin-3-YL)acetate

Cat. No.: B14844781
M. Wt: 223.22 g/mol
InChI Key: XSJHNXIQZXIFEB-UHFFFAOYSA-N
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Description

Ethyl (6-acetyl-5-hydroxypyridin-3-YL)acetate is an organic compound with the molecular formula C11H13NO4 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6-acetyl-5-hydroxypyridin-3-YL)acetate typically involves the reaction of 6-acetyl-5-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various esters or ethers.

Scientific Research Applications

Ethyl (6-acetyl-5-hydroxypyridin-3-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (6-acetyl-5-hydroxypyridin-3-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Ethyl 2-(6-hydroxypyridin-3-yl)acetate: Similar structure but lacks the acetyl group.

    Methyl 6-acetyl-5-hydroxypyridin-3-ylacetate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: Ethyl (6-acetyl-5-hydroxypyridin-3-YL)acetate is unique due to the presence of both acetyl and ethyl ester groups, which can influence its reactivity and binding properties. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl 2-(6-acetyl-5-hydroxypyridin-3-yl)acetate

InChI

InChI=1S/C11H13NO4/c1-3-16-10(15)5-8-4-9(14)11(7(2)13)12-6-8/h4,6,14H,3,5H2,1-2H3

InChI Key

XSJHNXIQZXIFEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(N=C1)C(=O)C)O

Origin of Product

United States

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